molecular formula C21H26N2O2S B2413324 2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448078-89-4

2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2413324
CAS No.: 1448078-89-4
M. Wt: 370.51
InChI Key: MKDYKGMJFKLRHO-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is an organic compound with a complex structure that includes a phenyl ring substituted with an isopropylthio group, a piperidine ring, and a pyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the phenyl ring with isopropylthio substitution: This can be achieved through a nucleophilic aromatic substitution reaction where an isopropylthiol group is introduced to a phenyl ring.

    Attachment of the ethanone group: The ethanone group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the pyridin-2-yloxy group: This step involves the nucleophilic substitution of a pyridine derivative with an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Isopropylthio)phenyl)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

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Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-16(2)26-19-8-6-17(7-9-19)15-21(24)23-13-10-18(11-14-23)25-20-5-3-4-12-22-20/h3-9,12,16,18H,10-11,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDYKGMJFKLRHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC(CC2)OC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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